Hydroxybupropion-d6

LC-MS/MS Stable Isotope Labeling MRM Transitions

Hydroxybupropion-d6 is the definitive SIL-IS for hydroxybupropion LC-MS/MS quantitation. Hexadeuteration of the tert-butyl moiety yields a +6 Da mass shift, ensuring chromatographic co-elution with native analyte while maintaining baseline-resolved MRM channels—correcting matrix effects, ion suppression, and extraction variability. CRM-grade (100 μg/mL in acetonitrile) supports FDA/EMA-compliant bioanalytical method validation for ANDA submissions, pharmacokinetic studies, and therapeutic drug monitoring. Demonstrated LLOQ <0.72 ng/mL in plasma; validated across urine, serum, cord plasma, and placental tissue matrices.

Molecular Formula C13H18ClNO2
Molecular Weight 261.78 g/mol
CAS No. 1184984-06-2
Cat. No. B3418016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybupropion-d6
CAS1184984-06-2
Molecular FormulaC13H18ClNO2
Molecular Weight261.78 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
InChIInChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
InChIKeyAKOAEVOSDHIVFX-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybupropion-d6 (CAS 1184984-06-2): Deuterated Internal Standard for Bupropion Metabolite Quantification


Hydroxybupropion-d6 (CAS 1184984-06-2, MW 261.78) is a hexadeuterated isotopologue of hydroxybupropion, the primary active metabolite of the antidepressant and smoking cessation agent bupropion . As a stable isotope-labeled internal standard (SIL-IS), it serves as a critical analytical reference material for the precise quantification of hydroxybupropion in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. The compound contains six deuterium atoms substituted for hydrogen atoms on the tert-butyl moiety, conferring a +6 Da mass shift relative to the unlabeled analyte . This mass differential enables chromatographic co-elution with the native analyte while maintaining distinct mass spectrometric detection channels, thereby correcting for matrix effects, ion suppression, and sample preparation losses that confound quantitative accuracy in complex biological specimens .

Why Hydroxybupropion-d6 Cannot Be Replaced by Non-Isotopic or Inadequately Labeled Internal Standards in Regulated Bioanalysis


Quantitative LC-MS/MS analysis of hydroxybupropion in biological matrices demands internal standardization that compensates for ionization variability, extraction recovery inconsistencies, and matrix-specific suppression effects [1]. Non-isotopic structural analogs (e.g., bucetin, timolol maleate, carbamazepine) fail to co-elute with hydroxybupropion under reversed-phase chromatographic conditions, exposing the analyte to differential matrix effects at distinct retention time windows [2]. Alternative deuterated bupropion isotopologues (e.g., bupropion-d9) exhibit distinct chromatographic retention behavior and mass transitions that preclude their use as internal standards for hydroxybupropion quantification [3]. Hydroxybupropion-d6, by virtue of its identical physicochemical properties to the native analyte and its +6 Da mass offset, ensures complete co-elution while maintaining baseline-resolved mass spectrometric discrimination in multiple reaction monitoring (MRM) mode [1].

Hydroxybupropion-d6: Quantitative Differentiation Evidence Versus Alternative Internal Standards


Mass Spectrometric Discrimination: +6 Da Offset Enables Baseline-Resolved MRM Detection Relative to Native Hydroxybupropion

Hydroxybupropion-d6 provides a +6 Da mass shift relative to unlabeled hydroxybupropion, enabling complete mass spectrometric discrimination in multiple reaction monitoring (MRM) mode. The unlabeled analyte is monitored via the m/z 256 → 139 transition, whereas the deuterated internal standard is detected via the m/z 262 → 139 transition [1]. This 6-Da offset exceeds the minimum requirement of 4–5 mass units recommended to avoid isotopic distribution cross-interference, thereby eliminating ion crosstalk and ensuring accurate peak integration [2].

LC-MS/MS Stable Isotope Labeling MRM Transitions

Matrix Effect Compensation: Co-Elution with Hydroxybupropion Eliminates Ion Suppression Variability Versus Structural Analogs

In a validated LC-MS/MS method for bupropion and metabolites in human umbilical cord plasma and placental tissue, deuterium-labeled isotopes including hydroxybupropion-d6 were employed as internal standards [1]. The method reported no significant matrix effect for hydroxybupropion quantification, with extraction recovery ranging from 89–96% in umbilical cord plasma and 64–80% in placental tissue [1]. In contrast, methods employing non-isotopic internal standards such as carbamazepine [2] or timolol maleate [3] for hydroxybupropion quantification inherently experience differential matrix effects due to non-identical chromatographic retention and ionization behavior [2].

Matrix Effect Ion Suppression Bioanalytical Validation

Method Validation Performance: Sub-ng/mL LLOQ Achieved with Hydroxybupropion-d6 in Regulated Human Tissue Matrices

Using hydroxybupropion-d6 as the deuterated internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of <0.72 ng/mL for hydroxybupropion in human umbilical cord plasma and 0.92 ng/g in placental tissue homogenate [1]. Accuracy ranged from 88–105% across the calibration range, with intra- and inter-day precision relative deviation <15% [1]. In contrast, HPLC-UV methods employing non-isotopic internal standards reported substantially higher LLOQ values of 10 ng/mL for hydroxybupropion in human plasma [2], representing a >13-fold reduction in analytical sensitivity when using the deuterated IS approach.

LLOQ Validation Parameters Pharmacokinetics

Certified Reference Material Grade: Traceable Concentration Accuracy (100 μg/mL ± Uncertainty) Versus Uncertified Research-Grade Standards

Hydroxybupropion-d6 is commercially available as a Certified Reference Material (CRM) manufactured under ISO 17034 and ISO/IEC 17025 accredited quality systems . The Cerilliant® product is supplied as a 100 μg/mL solution in acetonitrile with lot-specific Certificate of Analysis documenting concentration accuracy, uncertainty, and expiration dating . In contrast, generic hydroxybupropion-d6 products sold as 'reference standards' without CRM certification do not provide metrological traceability to SI units or uncertainty budgets, thereby introducing unquantified bias into calibration curves [1].

Certified Reference Material ISO 17034 Regulatory Compliance

Cross-Platform Applicability: Validated for Both LC-MS/MS and GC-MS Workflows in Clinical and Forensic Matrices

Hydroxybupropion-d6 is explicitly validated and certified as suitable for both LC-MS and GC-MS analytical platforms across multiple biological matrices including urine, serum, and plasma . This dual-platform capability distinguishes the compound from alternative deuterated internal standards that may exhibit thermal degradation under GC inlet conditions or insufficient volatility for gas-phase separation. Cerilliant documentation confirms suitability for urine drug testing, clinical toxicology, forensic analysis, and isotope dilution methods via both chromatographic techniques .

LC-MS GC-MS Clinical Toxicology

Stereoselective Quantification Compatibility: Hydroxybupropion-d6 Enables Enantiomer-Specific Analysis of (R,R)- and (S,S)-Hydroxybupropion

In a stereoselective LC-MS/MS method developed to separately quantify enantiomers of bupropion and its metabolites, hydroxybupropion-d6 was employed at 50 ng/mL as the internal standard for both (R,R)- and (S,S)-hydroxybupropion enantiomers [1]. The deuterated standard enabled accurate quantification of individual enantiomers at LLOQ concentrations of 2 ng/mL for hydroxybupropion [1]. This stereochemical resolution capability is essential because (R,R)- and (S,S)-hydroxybupropion exhibit differential pharmacological activity and metabolic disposition [2].

Stereoselective Analysis Enantiomer Quantification Chiral LC-MS/MS

Optimal Procurement and Application Scenarios for Hydroxybupropion-d6 in Analytical and Clinical Research


Regulated Bioanalytical Method Validation for ANDA and NDA Submissions

Hydroxybupropion-d6 as a Certified Reference Material (100 μg/mL in acetonitrile, Cerilliant®) is optimally deployed as the SIL-IS in FDA/EMA-compliant bioanalytical method validation for bupropion metabolite quantification. The CRM-grade material provides the metrological traceability and documented concentration uncertainty required for calibration standard preparation in regulated pharmacokinetic studies, bioequivalence trials, and Abbreviated New Drug Application (ANDA) submissions . The validated performance characteristics—LLOQ <0.72 ng/mL in plasma and accuracy 88–105%—directly support regulatory acceptance [1].

Clinical Therapeutic Drug Monitoring (TDM) and Toxicology Confirmation Testing

For clinical laboratories performing therapeutic drug monitoring of bupropion or confirmatory toxicology testing, hydroxybupropion-d6 provides the dual-platform compatibility (LC-MS/MS and GC-MS) essential for flexible workflow integration . The compound's validation in urine, serum, and plasma matrices [1] supports clinical applications ranging from adherence monitoring in depression therapy to postmortem forensic toxicology investigations, where matrix effect compensation via SIL-IS is mandated for legally defensible results [2].

Fetal Drug Exposure Studies Requiring Ultra-Sensitive Placental Tissue Quantification

Research groups investigating transplacental transfer of bupropion and fetal drug exposure should procure hydroxybupropion-d6 based on its demonstrated performance in human umbilical cord plasma and placental tissue matrices . The validated LLOQ of <0.72 ng/mL in cord plasma and 0.92 ng/g in placental tissue [1] enables detection of clinically relevant fetal exposure levels that would be undetectable using non-MS methods (LLOQ 10 ng/mL) or methods lacking appropriate SIL-IS correction for tissue-specific matrix effects [2].

Stereoselective Pharmacokinetic Studies of Bupropion Enantiomers

Investigators conducting stereoselective pharmacokinetic analyses of bupropion and its metabolites should specify hydroxybupropion-d6 as the internal standard for (R,R)- and (S,S)-hydroxybupropion quantification. The compound's demonstrated compatibility with chiral LC-MS/MS methods at 50 ng/mL internal standard concentration supports accurate enantiomer ratio determination, a parameter of increasing regulatory and clinical interest given the differential pharmacological activity of bupropion metabolite stereoisomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxybupropion-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.